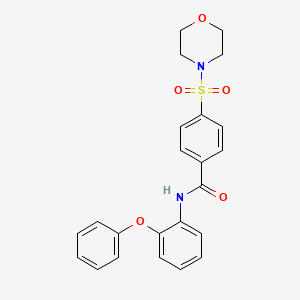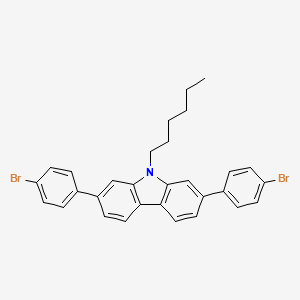
2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole (2,7-BHPC) is a novel chemical compound belonging to the carbazole family. It is a highly versatile compound that has been used in a wide range of scientific research applications, including organic synthesis, drug discovery, and materials science. 2,7-BHPC is known for its unique properties, such as high thermal stability and excellent solubility in organic solvents. Furthermore, its unique structure makes it an ideal candidate for the development of new materials and drugs.
Aplicaciones Científicas De Investigación
Novel Derivatives and Photophysical Properties
A series of nitrophenyl substituted carbazole derivatives, including 9-hexyl-3,6-bis(4-nitrophenyl)-9H-carbazole, have been synthesized to explore their photophysical properties, specifically aggregation-induced emission and mechanochromic properties. These compounds exhibit bright luminescence upon aggregate formation and show a hypochromatic shift of solid-state fluorescence with the elongation of N-substituted alkyl chains, demonstrating their potential for applications in optoelectronic devices (Hu et al., 2018).
Optoelectronic Applications
The use of carbazole derivatives as components in optoelectronic devices has been a significant area of research. For example, a novel solution-processable non-fullerene electron acceptor based on central carbazole and terminal diketopyrrolopyrrole functionalities has been designed. This compound displayed excellent solubility, thermal stability, and a high power conversion efficiency when tested in bulk-heterojunction devices, highlighting the importance of carbazole derivatives in improving the performance of organic electronic devices (Raynor et al., 2016).
Synthesis and Application in OLEDs
Carbazole-based derivatives have been synthesized and characterized for their application in organic light-emitting diodes (OLEDs). These compounds, including the 2,7-bis(4-bromophenyl)-9-hexyl-9H-carbazole, have shown promising results as host materials for blue phosphorescent OLEDs due to their high glass transition temperatures and triplet energies. This demonstrates the potential of these materials in the development of high-efficiency OLEDs (Yuan et al., 2014).
Electrochromic Properties
Carbazole derivatives have also been studied for their electrochromic properties. For instance, polymers based on carbazole-EDOT and dithienylpyrrole derivatives have been synthesized and shown to exhibit multi-electrochromic properties, changing colors under different electrical conditions. This makes them suitable for use in electrochromic devices, such as smart windows and displays (Hu et al., 2019).
Propiedades
IUPAC Name |
2,7-bis(4-bromophenyl)-9-hexylcarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27Br2N/c1-2-3-4-5-18-33-29-19-23(21-6-12-25(31)13-7-21)10-16-27(29)28-17-11-24(20-30(28)33)22-8-14-26(32)15-9-22/h6-17,19-20H,2-5,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJYKJYJTQPXJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=CC(=C2)C3=CC=C(C=C3)Br)C4=C1C=C(C=C4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-(5-chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]acetamide](/img/structure/B2505290.png)
![6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2505291.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2505293.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2505297.png)
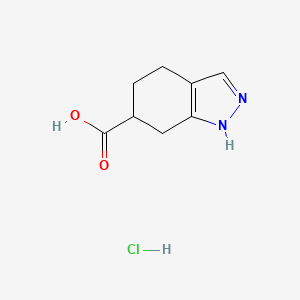
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2505300.png)
![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2505301.png)
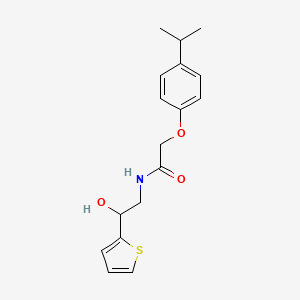
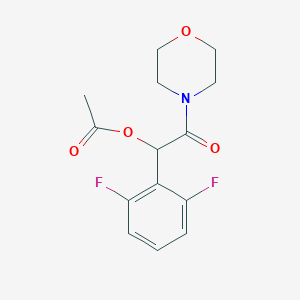

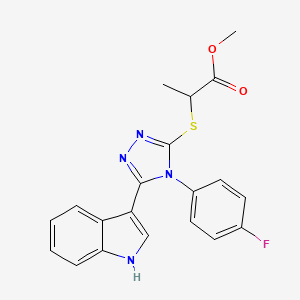
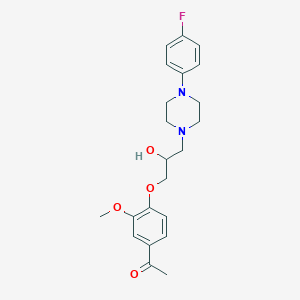
![2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2505309.png)
